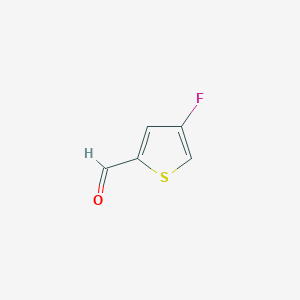

4-Fluorothiophene-2-carbaldehyde

Overview

Description

The compound 4-Fluorothiophene-2-carbaldehyde is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. The presence of the fluorine atom and the aldehyde functional group at specific positions on the thiophene ring can significantly alter the chemical and physical properties of the molecule, as well as its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of arylthiophene-2-carbaldehydes, including derivatives such as this compound, can be achieved through Suzuki-Miyaura cross-coupling reactions. This method involves the reaction of different arylboronic pinacol esters or acids with halogenated thiophenes to yield a variety of substituted thiophene-2-carbaldehydes in moderate to excellent yields . Another approach for synthesizing substituted thiophene-2-carbaldehydes is through a domino reaction involving vinyl azides and 1,4-dithiane-2,5-diol, which provides an efficient and eco-friendly route to the desired products .

Molecular Structure Analysis

The molecular structure of compounds related to this compound, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, has been investigated using both experimental and theoretical methods. Studies have shown that the optimized molecular structure can be obtained using Hartree-Fock (HF) and Density Functional Theory (DFT) calculations. The vibrational frequencies and assignments, as well as the stability of the molecule, can be analyzed through natural bonding orbital analysis and frontier molecular orbital analysis .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives can be inferred from related studies. For instance, a thiazole-based carbaldehyde was synthesized and evaluated as a potential sensor for fluoride anions. The compound exhibited fluorescence enhancement upon interaction with fluoride due to an intramolecular charge transfer mechanism . This suggests that this compound and its derivatives could participate in similar chemical reactions, particularly those involving electron transfer or anion sensing.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be diverse. For example, the crystal and molecular structure of a related compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, was determined, and the crystal structure was found to be stabilized by various intermolecular interactions, including C-H...N, C-H...O, and C-H...F interactions . These interactions can influence the compound's solubility, melting point, and other physical properties, which are crucial for its practical applications.

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of 4-arylthiophene-2-carbaldehyde compounds, including analogs of 4-Fluorothiophene-2-carbaldehyde, were synthesized via Suzuki-Miyaura cross-coupling. These compounds displayed promising antibacterial, haemolytic, antiurease, and nitric oxide scavenging activities, with some exhibiting superior performance compared to standard drugs (Ali et al., 2013).

Eco-Friendly Synthesis

A direct synthesis method for 3,5-disubstituted-4-aminothiophene-2-carbaldehyde was developed from vinyl azides and 1,4-dithiane-2,5-diol, offering an eco-friendly and efficient approach to producing derivatives of this compound (Chen et al., 2014).

Fluorescence Probe Design

A new fluorescence probe was designed using a Suzuki coupling reaction, which included a derivative of thiophene-2-carbaldehyde. This probe exhibited high selectivity and sensitivity for homocysteine detection, showcasing the potential of this compound in creating sensitive biological probes (Chu et al., 2019).

Optical Properties and Applications

4-(Anilinomethyl)thiophene-2-carbaldehydes, related to this compound, were studied for their optical properties. These compounds demonstrated moderate to high fluorescence quantum yields, indicating their potential use in applications like invisible ink dyes (Bogza et al., 2018).

Azomethine Fluorescence Deactivation

Research on alkylated derivatives of thiophene carbaldehydes contributed to understanding the mechanisms of fluorescence suppression in azomethines. This study is crucial for designing fluorescent materials and understanding the photophysical behavior of compounds like this compound (Bourque et al., 2009).

Liquid Crystal Properties

Studies on halogeno-substituted azomethines derived from thiophene carbaldehydes revealed insights into their liquid crystal behavior. This research can inform the development of liquid crystal materials utilizing derivatives of this compound (Brown et al., 1988).

Functionalized Tetrahydrothiophenes Synthesis

Research on organocatalytic domino reactions for synthesizing tetrahydrothiophenes demonstrated the potential use of thiophene carbaldehydes in biochemistry, pharmaceutical science, and nanoscience (Brandau et al., 2006).

Mechanism of Action

Target of Action

Thiophene derivatives, to which this compound belongs, are known to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

The compound’s molecular weight is 13014 , which could influence its pharmacokinetic properties.

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly impact the action of various chemical compounds .

properties

IUPAC Name |

4-fluorothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FOS/c6-4-1-5(2-7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWOXRNFSSSREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617594 | |

| Record name | 4-Fluorothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32431-71-3 | |

| Record name | 4-Fluorothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

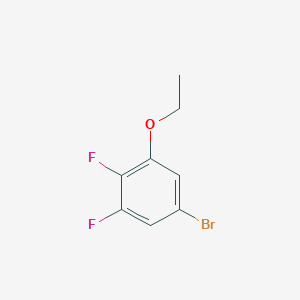

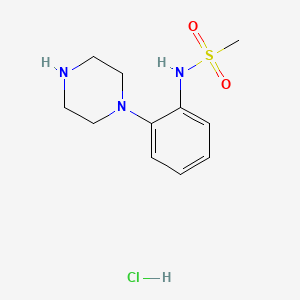

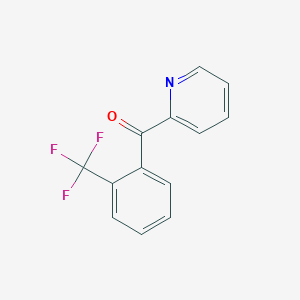

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)